

# The Environmental Fate and Degradation of N-Nitrosodiethanolamine: A Technical Guide

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## Compound of Interest

Compound Name: *N-Nitrosodiethanolamine*

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This technical guide provides a comprehensive overview of the environmental fate and degradation of **N-Nitrosodiethanolamine** (NDELA), a compound of increasing concern due to its carcinogenic properties and prevalence in various industrial and consumer products. This document summarizes key physicochemical properties, details abiotic and biotic degradation pathways, provides insights into its mechanism of toxicity, and outlines experimental protocols and risk assessment workflows.

## Physicochemical Properties of N-Nitrosodiethanolamine

Understanding the fundamental physicochemical properties of NDELA is crucial for predicting its behavior and persistence in the environment. A summary of these properties is presented in Table 1. NDELA is a yellow, viscous, and odorless liquid that is miscible with water and soluble in polar solvents, but insoluble in nonpolar organic solvents[1][2]. Its low octanol/water partition coefficient (log P of -1.583) indicates a low potential for bioaccumulation in organisms[1]. The compound is sensitive to light, particularly ultraviolet (UV) light, which leads to its degradation[1][2].

Property	Value	Reference(s)
Molecular Formula	C <sub>4</sub> H <sub>10</sub> N <sub>2</sub> O <sub>3</sub>	[2]
Molecular Weight	134.13 g/mol	[3]
Appearance	Yellow, viscous oil	[1][4]
Boiling Point	114°C at 1.5 mm Hg; decomposes at ~200°C at 14 mm Hg	[2][4]
Solubility	Miscible with water; soluble in polar solvents	[1][2]
Vapor Pressure	5 x 10 <sup>-5</sup> mm Hg at 20°C	[1][3]
Log Octanol/Water Partition Coefficient (LogP)	-1.28 to -1.583	[1][3]
UV Absorption	λ <sub>max</sub> = 234 nm (in water), λ <sub>max</sub> = 345 nm (in water)	[2][4]

## Abiotic Degradation

Abiotic degradation processes, including photolysis and hydrolysis, are significant pathways for the transformation of NDELA in the environment.

### Photolysis

NDELA is susceptible to degradation by UV light[1][2]. Its UV absorption maximum at 345 nm suggests that it can be directly photolyzed by sunlight[2]. The photolytic degradation of nitrosamines generally involves the cleavage of the N-N bond[5]. Studies on the analogous compound N-nitrosodiethylamine (NDEA) suggest a rapid photolysis rate, with a half-life of approximately 15 minutes under simulated Southern California midsummer sun, and a quantum yield of 0.43[4]. It is expected that the photolysis rate of NDELA is similar[4].

**Degradation Products:** The photolysis of the related compound NDEA results in the formation of methylamine, dimethylamine, ethylamine, diethylamine, nitrite (NO<sub>2</sub><sup>-</sup>), and nitrate (NO<sub>3</sub><sup>-</sup>)[6].

## Hydrolysis

Hydrolysis is not considered a significant degradation pathway for NDELA. Studies have shown that the concentration of NDELA in lake water did not significantly change after more than 30 days of incubation in the dark at 22°C, suggesting its stability against hydrolysis under these conditions[2]. It is stable for more than 14 days in neutral and alkaline aqueous solutions in the dark, with slightly lower stability in acidic solutions[2].

## Biotic Degradation

The biodegradation of NDELA by microorganisms is a key process in its environmental removal, occurring under both aerobic and anaerobic conditions.

### Aerobic Biodegradation

Microorganisms in sewage and lake water are capable of degrading NDELA, although the process is generally slow[7][8]. The rate of aerobic biodegradation can be influenced by seasonal variations, with slower degradation observed in winter[7][9]. In one study, NDELA at an initial concentration of 1.0 µg/mL in a lake water sample was completely converted to soluble products in 9 days during the summer[2]. However, in sewage, mineralization to CO<sub>2</sub> was observed to be a slow process, with a lag phase of about 25 days before CO<sub>2</sub> formation began[2][7].

Condition	Half-life (t <sub>1/2</sub> )	Reference(s)
Photolysis (simulated sunlight)	~15 minutes	[4]
Aerobic Biodegradation (lake water)	9 days for complete conversion (at 1 µg/mL)	[2]
Hydrolysis	Not significant	[2]

**Degradation Products:** The products of aerobic biodegradation of NDELA in lake water have been described as persistent, modified dimers of the parent compound[7][8][10]. In mammalian systems, microsomal oxidation leads to the formation of glycolaldehyde and the hemiacetal N-nitroso-2-hydroxymorpholine (NHMOR)[11].

## Anaerobic Biodegradation

Information on the anaerobic biodegradation of NDELA is limited. However, general principles of anaerobic degradation suggest that under methanogenic conditions, organic compounds are converted to methane and carbon dioxide. Standardized test methods like OECD 311 can be used to assess the potential for anaerobic biodegradability of organic chemicals in digested sludge[2][12][13][14]. While specific half-life data for NDELA under anaerobic conditions are not readily available in the reviewed literature, the slow aerobic biodegradation rate suggests that anaerobic degradation may also be a slow process. The products of anaerobic metabolism would likely involve the breakdown of the ethanolamine side chains.

## Metabolic Activation and Genotoxicity

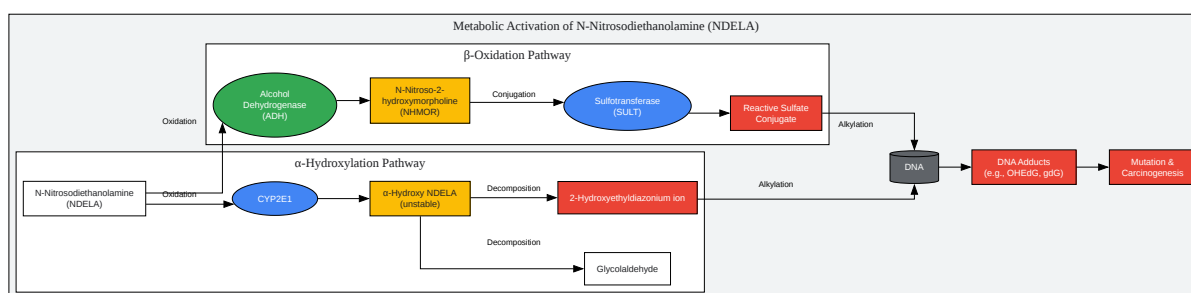
The carcinogenicity of NDELA is attributed to its metabolic activation into reactive electrophiles that can bind to DNA, leading to mutations. This process involves a series of enzymatic reactions.

The metabolic activation of NDELA is a critical step in its mechanism of carcinogenicity. This process is primarily initiated by two key enzymatic pathways:  $\alpha$ -hydroxylation and  $\beta$ -oxidation.

The primary pathway for the metabolic activation of many nitrosamines is  $\alpha$ -hydroxylation, which is catalyzed by cytochrome P450 enzymes, particularly CYP2E1[9][15][16][17][18][19][20]. This reaction involves the hydroxylation of the carbon atom adjacent (in the alpha position) to the nitroso group. In the case of NDELA, this leads to the formation of an unstable  $\alpha$ -hydroxy-nitrosamine. This intermediate then spontaneously decomposes to form a reactive electrophile, a 2-hydroxyethyl diazonium ion, and glycolaldehyde[11]. The 2-hydroxyethyl diazonium ion can then go on to alkylate DNA, forming adducts such as O<sup>6</sup>-2-hydroxyethyl deoxyguanosine (OHEdG)[3][4].

Concurrently, NDELA can undergo  $\beta$ -oxidation, a process initiated by alcohol dehydrogenase (ADH)[1][2][21]. This pathway involves the oxidation of the hydroxyl group on one of the ethanol side chains, leading to the formation of N-nitroso-2-hydroxymorpholine (NHMOR), a cyclic hemiacetal[1][2]. NHMOR can be further metabolized and is also considered a genotoxic agent[1][2]. Evidence suggests that NHMOR can be a substrate for sulfotransferase, leading to the formation of a reactive sulfate conjugate that is a potent electrophile capable of damaging DNA[1][21].

The formation of both glyoxal-deoxyguanosine (gdG) and OHedG DNA adducts from NDELA in vivo indicates that both  $\alpha$ -hydroxylation and  $\beta$ -oxidation pathways are active and contribute to its carcinogenicity, making it a "bident" carcinogen[3][4].



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Caption: Metabolic activation pathway of **N-Nitrosodiethanolamine** (NDELA).

## Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of NDELA's environmental fate.

## Photolysis Study Protocol (Adapted from general principles of nitrosamine photolysis)

This protocol outlines a procedure to determine the photolytic degradation rate of NDELA in an aqueous solution.

- **Preparation of NDELA Solution:** Prepare a stock solution of NDELA in a suitable solvent (e.g., methanol) and dilute it with purified water to the desired initial concentration (e.g., 1-10 µg/mL). The final solution should be prepared in a quartz vessel to allow for UV light penetration.
- **Irradiation:** Place the quartz vessel containing the NDELA solution in a photolysis reactor equipped with a UV lamp that simulates the solar spectrum (e.g., a xenon arc lamp). Maintain a constant temperature throughout the experiment.
- **Sampling:** At predetermined time intervals (e.g., 0, 5, 10, 15, 30, 60 minutes), withdraw aliquots of the solution. Protect the samples from light immediately after collection.
- **Analysis:** Analyze the concentration of NDELA in each sample using a validated analytical method, such as High-Performance Liquid Chromatography with a Thermal Energy Analyzer (HPLC-TEA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[10][22].
- **Data Analysis:** Plot the natural logarithm of the NDELA concentration versus time. The slope of the resulting line will be the negative of the first-order degradation rate constant (k). The half-life ( $t_{1/2}$ ) can be calculated using the formula:  $t_{1/2} = \ln(2)/k$ .

## Aerobic Biodegradation Study Protocol (Adapted from OECD 301)

This protocol describes a method to assess the aerobic biodegradability of NDELA in an aqueous medium.

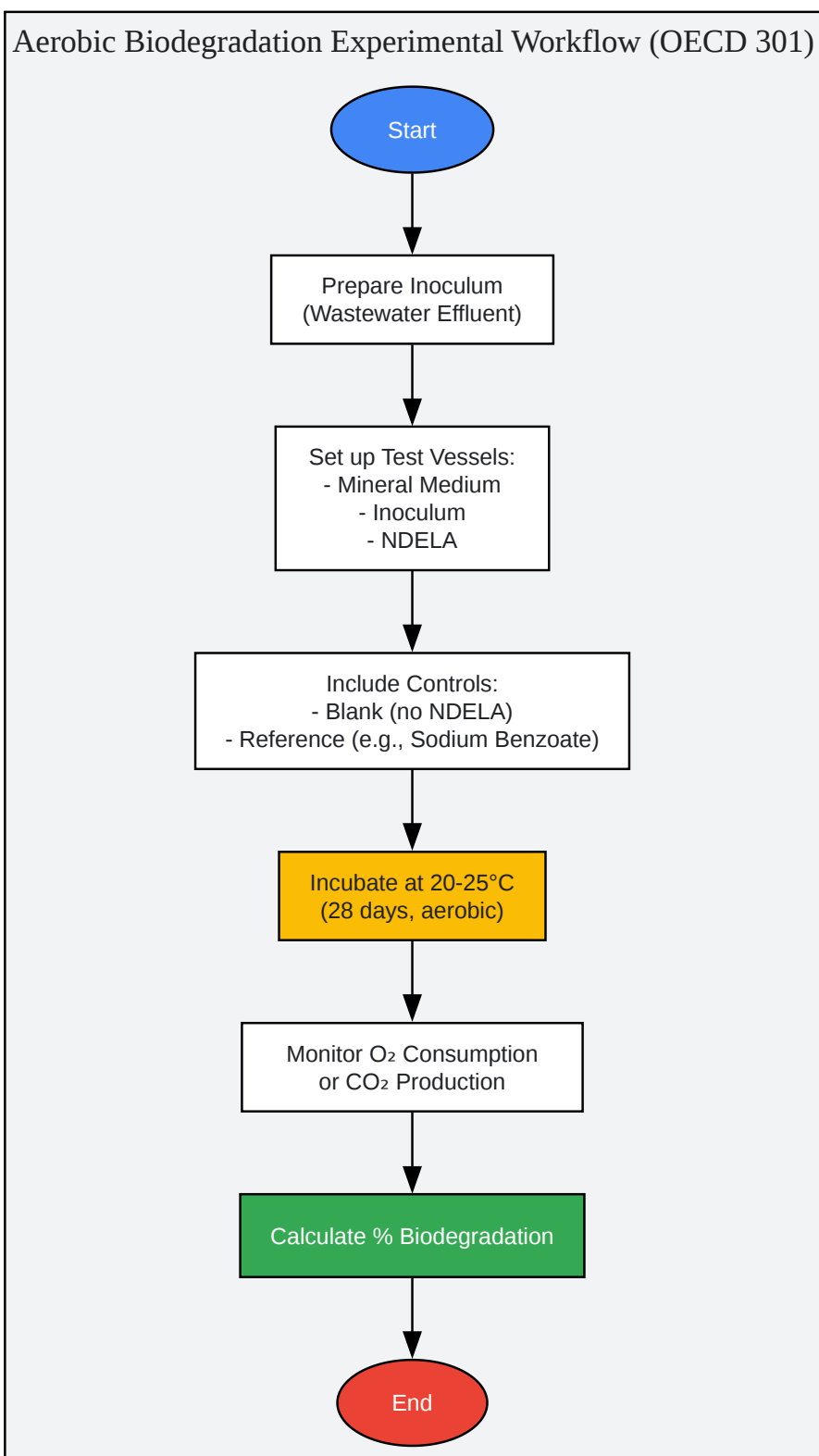
- **Inoculum Preparation:** Collect an inoculum from a source of mixed microbial populations, such as the effluent from a domestic wastewater treatment plant.
- **Test Setup:** In sealed vessels, add a defined volume of a mineral salts medium, the inoculum, and NDELA as the sole carbon source at a known concentration. Include a blank control (inoculum and mineral medium only) and a reference control with a readily biodegradable substance (e.g., sodium benzoate).

- Incubation: Incubate the vessels in the dark at a constant temperature (e.g., 20-25°C) with continuous shaking or stirring to ensure aerobic conditions.
- Measurement of Biodegradation: Monitor the biodegradation process over a period of 28 days by measuring either the consumption of dissolved oxygen (BOD) or the production of carbon dioxide (CO<sub>2</sub>).
- Analysis: Calculate the percentage of biodegradation by comparing the oxygen consumption or CO<sub>2</sub> production in the test vessels to the theoretical maximum values. A substance is considered readily biodegradable if it reaches a certain percentage of degradation (e.g., >60% of theoretical CO<sub>2</sub>) within a 10-day window during the 28-day test period.

## Anaerobic Biodegradation Study Protocol (Adapted from OECD 311)

This protocol provides a framework for evaluating the anaerobic biodegradability of NDELA.

- Inoculum: Use digested sludge from an anaerobic digester of a wastewater treatment plant as the inoculum[2][12][13][14].
- Test Vessels: Set up anaerobic test vessels (e.g., serum bottles) containing a defined mineral medium, the inoculum, and NDELA at a specific concentration. Also include blank controls (inoculum and medium) and reference controls with a known anaerobically biodegradable substance.
- Incubation: Seal the vessels and incubate them in the dark at a constant mesophilic (35 ± 2°C) or thermophilic temperature.
- Gas Measurement: Measure the volume of biogas (methane and carbon dioxide) produced over time using a pressure transducer or a gas chromatograph.
- Data Analysis: Calculate the percentage of anaerobic biodegradation based on the cumulative biogas production in the test vessels compared to the theoretical maximum biogas production from the amount of NDELA added.



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Caption: Aerobic biodegradation experimental workflow.

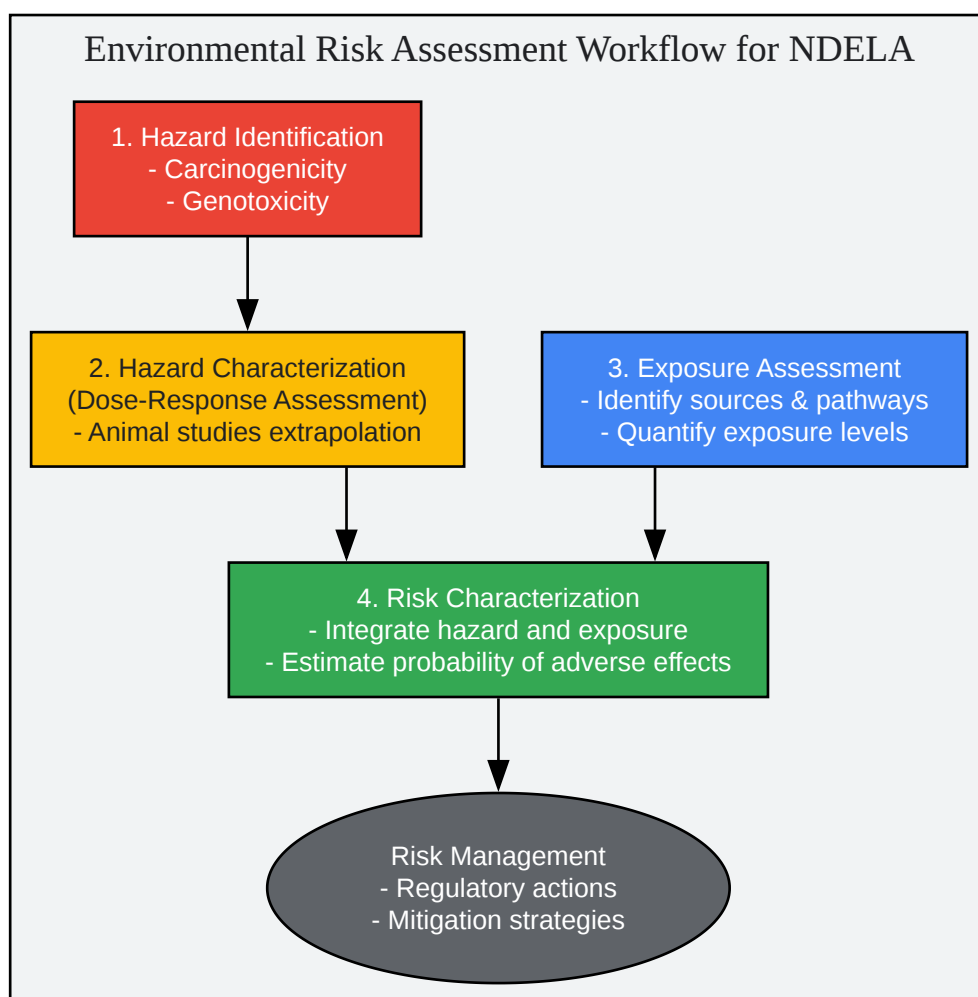


## Environmental Risk Assessment

A structured workflow is essential for assessing the potential risks of NDELA to human health and the environment. The process generally follows the principles outlined in guidelines such as the ICH M7 for mutagenic impurities[3][23][24][25][26].

The environmental risk assessment for a chemical like NDELA typically involves a four-step process: Hazard Identification, Hazard Characterization (Dose-Response Assessment), Exposure Assessment, and Risk Characterization[11][27][28][29][30].

- **Hazard Identification:** This step involves identifying the potential adverse effects of NDELA. For NDELA, the primary hazard is its carcinogenicity, which has been demonstrated in animal studies[30]. It is classified as a probable human carcinogen.
- **Hazard Characterization:** This step quantifies the relationship between the dose of NDELA and the incidence of adverse health effects. This often involves extrapolating data from animal studies to estimate the risk to humans at lower environmental exposure levels.
- **Exposure Assessment:** This involves determining the extent of human and environmental exposure to NDELA. This includes identifying the sources of exposure (e.g., industrial discharge, consumer products), the pathways of exposure (e.g., ingestion, dermal contact, inhalation), and the magnitude, frequency, and duration of exposure.
- **Risk Characterization:** This final step integrates the information from the previous three steps to estimate the probability of adverse effects occurring in exposed populations. The risk is often expressed as a numerical estimate, such as the excess lifetime cancer risk.



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Caption: Environmental risk assessment workflow for NDELA.

## Conclusion

**N-Nitrosodiethanolamine** is a compound of significant environmental and health concern. Its persistence in the environment is influenced by its physicochemical properties and its susceptibility to various degradation processes. While photolysis can be a rapid degradation pathway, biodegradation, particularly under anaerobic conditions, is likely to be slow. The genotoxicity of NDELA is a result of its metabolic activation to reactive species that can damage DNA. A thorough understanding of these processes, guided by detailed experimental protocols and a structured risk assessment framework, is essential for managing the risks associated with NDELA and for the development of safer alternatives. Further research is

warranted to fully elucidate the anaerobic biodegradation pathway and to develop effective remediation strategies for NDELA-contaminated environments.

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